1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Overview
Description
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is a member of the nitrobenzene family, characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 2-chloro-4-fluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Reduction: 1-Chloro-2-fluoro-4-methyl-5-aminobenzene.
Nucleophilic Substitution: 1-Fluoro-2-methyl-4-nitrobenzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-4-methyl-5-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The chlorine and fluorine atoms also influence the reactivity of the compound by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Chloro-4-fluoro-5-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
1-Fluoro-2-methyl-4-nitrobenzene: Lacks the chlorine atom, leading to variations in its chemical properties and uses.
Uniqueness: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is unique due to the combination of chlorine, fluorine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMBGOGKOKTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459039 | |
Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118664-99-6 | |
Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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